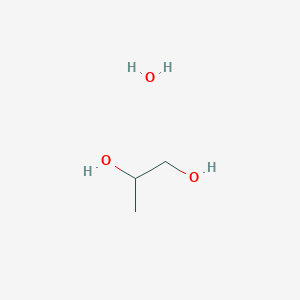

Propylene Glycol Monohydrate

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C3H10O3 |

|---|---|

Molecular Weight |

94.11 g/mol |

IUPAC Name |

propane-1,2-diol;hydrate |

InChI |

InChI=1S/C3H8O2.H2O/c1-3(5)2-4;/h3-5H,2H2,1H3;1H2 |

InChI Key |

QMYDVDBERNLWKB-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)O.O |

Synonyms |

1,2 Propanediol 1,2-Propanediol Glycol, Propylene Monohydrate, Propylene Glycol Propan-1,2-Diol Propylene Glycol Propylene Glycol Monohydrate Propylene Glycol Sodium Salt Propylene Glycol, (+-)-Isomer Propylene Glycol, (R)-Isomer Propylene Glycol, (S)-Isome |

Origin of Product |

United States |

Synthetic Methodologies for Propylene Glycol with Hydration Considerations

Industrial-Scale Hydration of Propylene (B89431) Oxide

The industrial production of propylene glycol is predominantly achieved through the hydration of propylene oxide. diplomatacomercial.com This reaction can be conducted under various conditions, with the primary distinction being between catalytic and non-catalytic processes. ache.org.rswikipedia.org The choice of method impacts reaction rates, operating temperatures and pressures, and the final product distribution, which includes dipropylene glycol and tripropylene (B76144) glycol as by-products. ache.org.rs

Catalytic and Non-Catalytic Hydration Processes

The hydration of propylene oxide can proceed without a catalyst at elevated temperatures, typically between 200°C and 220°C. wikipedia.orgpcc.eu However, this non-catalytic process often requires a large excess of water to suppress the formation of by-products, leading to significant energy consumption for product purification. ache.org.rsrsc.org

Catalytic methods, on the other hand, can operate at lower temperatures, generally between 150°C and 180°C, and can enhance both the reaction rate and the selectivity towards propylene glycol. wikipedia.org These processes can be broadly categorized into homogeneous and heterogeneous catalysis.

In homogeneous catalysis, the catalyst is dissolved in the reaction medium. Common homogeneous catalysts for propylene oxide hydration include acids, such as sulfuric acid, and bases. ache.org.rsunsri.ac.id The use of these catalysts can significantly accelerate the reaction. For instance, the presence of a small amount of sulfuric acid allows the reaction to proceed at temperatures between 50-70°C. sebhau.edu.ly

A study on the selective hydration of propylene oxide in concentrated aqueous solutions utilized sodium bicarbonate as a homogeneous catalyst. acs.org This research focused on developing a mathematical model to describe the reaction rate and product distribution. Another approach involves the use of metal-salen complexes, such as CoIII(salen)-X (where X can be Cl-, OAc-, or OTs-), which have been investigated for their catalytic activity in the hydration of propylene oxide. rsc.orgrsc.org The nucleophilicity of the counterion was found to influence the reaction mechanism. rsc.org

| Catalyst Type | Example | Key Findings |

| Acid | Sulfuric Acid | Enables reaction at lower temperatures (50-70°C). sebhau.edu.ly |

| Salt | Sodium Bicarbonate | Effective for selective hydration in concentrated aqueous solutions. acs.org |

| Metal Complex | CoIII(salen)-X | Counterion nucleophilicity influences the reaction pathway. rsc.orgrsc.org |

Heterogeneous catalysts exist in a different phase from the reactants and offer advantages such as easier separation from the product mixture and reduced corrosion issues. ache.org.rs Ion-exchange resins, solid acids, and solid bases are common examples of heterogeneous catalysts used for propylene oxide hydration. ache.org.rsunsri.ac.id

Kinetic studies are crucial for understanding the reaction mechanism and optimizing process parameters. A study investigating the hydration of propylene oxide with an ion-exchange resin catalyst in a slurry reactor found that the uncatalyzed reaction was pseudo-first order with respect to propylene oxide, while the heterogeneously catalyzed reaction was found to be 0.55 order. osti.gov Another kinetic study using Lewatit MonoPlus M500/HCO3- as a heterogeneous catalyst demonstrated that the reaction follows a series-parallel irreversible homogeneous mechanism. ache.org.rsresearchgate.net This study also highlighted that heterogeneous catalysts can suppress side reactions, leading to higher product purity. ache.org.rs For example, at 120°C and 99% conversion of propylene oxide, a selectivity of 95.5% for propylene glycol and 3.9% for dipropylene glycol was achieved. ache.org.rs In contrast, the non-catalytic reaction at 160°C and over 99% conversion yielded 81.5% propylene glycol and 17.8% dipropylene glycol. ache.org.rs

| Parameter | Non-Catalytic Hydration | Heterogeneous Catalysis (Lewatit MonoPlus M500/HCO3-) |

| Temperature | 160°C | 120°C |

| Propylene Oxide Conversion | >99% | 99% |

| Propylene Glycol Selectivity | 81.5% | 95.5% |

| Dipropylene Glycol Selectivity | 17.8% | 3.9% |

Homogeneous Catalysis in Aqueous Media

Reactor Design and Process Intensification for Propylene Glycol Formation

The choice of reactor is a critical factor in the industrial production of propylene glycol. Continuous Stirred Tank Reactors (CSTRs) and Plug Flow Reactors (PFRs) are the most commonly employed types. unsri.ac.id Process intensification strategies, such as reactive distillation, are also being explored to enhance efficiency.

CSTRs are widely used for liquid-phase reactions due to their excellent temperature control and mixing characteristics. scribd.com In the production of propylene glycol, a CSTR is typically used for the direct hydrolysis of propylene oxide with water. sebhau.edu.ly

| Parameter | Value | Reference |

| Annual Production | 400,000 tons | wiserpub.comwiserpub.com |

| Optimal Reactor Volume | 62.08 m³ | wiserpub.comwiserpub.com |

| Optimal Temperature | 82.2°C | sebhau.edu.ly |

| Optimal Flow Rate | 345 kgmol/h | sebhau.edu.ly |

| Conversion (Series CSTR) | 74.44% | unsri.ac.id |

| Conversion (Parallel CSTR) | 60.53% | unsri.ac.id |

PFRs are characterized by a flow pattern where reactants are continuously consumed as they flow along the length of the reactor. This lack of back-mixing can lead to higher conversion rates compared to CSTRs for many reactions. unsri.ac.id

A simulation study comparing reactor types for propylene glycol formation concluded that a PFR achieves a significantly higher conversion (82.30%) compared to a CSTR (65%) under the same conditions. unsri.ac.id The design of a PFR involves integrating kinetic parameters to determine the required reactor dimensions for a target production rate. For the production of a similar chemical, propylene glycol monomethyl ether acetate (B1210297), a PFR with a diameter of 0.1 m and a length of 1.5 m was designed based on kinetic data from batch experiments. mdpi.com

| Reactor Type | Propylene Oxide Conversion |

| CSTR | 65% |

| PFR | 82.30% |

Advanced Reactor Configurations and Their Impact on Conversion

The production of propylene glycol from propylene oxide and water is influenced by the type and configuration of the reactor used. unsri.ac.idunsri.ac.id Commonly employed reactors in the chemical industry for this process include the Continuous Stirred Tank Reactor (CSTR) and the Plug Flow Reactor (PFR). unsri.ac.idunsri.ac.id

Simulations and experimental studies have shown that PFRs generally yield higher conversion rates of propylene oxide to propylene glycol compared to CSTRs. unsri.ac.idunsri.ac.id When using CSTRs, a consecutive (series) configuration results in a higher conversion than a parallel setup. unsri.ac.idunsri.ac.id This is because the step-reaction nature of propylene glycol production benefits from the higher initial conversion achieved in the first reactor of a series configuration. unsri.ac.id

The choice of reactor also has implications for operational efficiency. While CSTRs are often favored on an industrial scale for their ease of operation and modification, PFRs offer advantages in terms of reaction efficiency and reduced reaction times. unsri.ac.id For instance, a study optimizing a CSTR for an annual production of 400,000 tons of propylene glycol determined an optimal reactor volume of 62.08 m³, a height of 6.81 m, and a diameter of 3.41 m. wiserpub.comresearchgate.net Another study highlighted the use of a tubular reactor, which exhibits near-plug flow characteristics, to achieve high selectivity and yield for propylene glycol production. google.com

Furthermore, advanced reactor designs like the jet loop reactor (JLR) have been investigated for the CO2-assisted hydration of propylene oxide. The JLR demonstrated superior efficiency and product selectivity compared to a conventional stirred-tank reactor, which is attributed to its enhanced gas-liquid mass transfer capabilities. colab.ws Under optimal conditions in a JLR, a propylene glycol selectivity of 99% with full conversion of propylene oxide was achieved. colab.ws

| Reactor Type | Configuration | Key Findings | Reference(s) |

| Plug Flow Reactor (PFR) | - | Higher conversion compared to CSTR. | unsri.ac.idunsri.ac.id |

| Continuous Stirred Tank Reactor (CSTR) | Consecutive (Series) | Higher conversion than parallel configuration. | unsri.ac.idunsri.ac.id |

| Continuous Stirred Tank Reactor (CSTR) | Parallel | Allows for optimal operating conditions in each reactor. | unsri.ac.id |

| Tubular Reactor | - | Near-plug flow characteristics, high selectivity and yield. | google.com |

| Jet Loop Reactor (JLR) | - | Superior efficiency and selectivity for CO2-assisted hydration due to enhanced mass transfer. | colab.ws |

Bio-Based Production Routes via Glycerol (B35011) Hydrogenolysis

The conversion of glycerol, a byproduct of biodiesel production, into propylene glycol through hydrogenolysis presents a renewable alternative to petroleum-based methods. nih.gov This process involves the selective cleavage of C-O bonds in the glycerol molecule in the presence of a catalyst and hydrogen. google.com

Catalytic Systems for Selective Glycerol to Propylene Glycol Conversion

A wide range of heterogeneous catalysts have been investigated for the hydrogenolysis of glycerol to propylene glycol. Copper-based catalysts, often in combination with other metals, are among the most extensively studied due to their high activity and selectivity. nih.govsci-hub.se

Key catalytic systems include:

Copper-based catalysts: Cu-ZnO, Cu/Cr2O4, and Cu-based bimetallic catalysts (e.g., with Ni, Co, Pd, Pt, Ru) are frequently used. nih.govcore.ac.uk Copper-chromite catalysts have demonstrated feasibility for this conversion in low-pressure, vapor-phase processes. The activity of Cu-ZnO catalysts is influenced by the Cu/Zn atomic ratio, with a 1:1 ratio showing the highest turnover frequencies. wiley.com

Noble metal catalysts: Platinum (Pt), ruthenium (Ru), palladium (Pd), and rhodium (Rh) have shown high activity in glycerol hydrogenolysis. nih.govacs.org However, their high cost is a significant drawback. nih.gov Ru/C and Pt/C have been studied, with Ru/C showing higher activity but also favoring the formation of ethylene (B1197577) glycol and methane. mdpi.com

Bifunctional catalysts: Catalysts with both acidic and metallic sites are effective. For instance, Cu-Mg supported on silica (B1680970) catalysts have shown that their performance is dependent on the acidity and reducing properties, which can be tuned by the Cu/Mg molar ratio. acs.org

The choice of catalyst support also plays a crucial role, with materials like Al2O3, ZnO, C, and TiO2 being commonly employed. encyclopedia.pubfrontiersin.org

| Catalyst System | Support | Key Findings | Reference(s) |

| Cu-ZnO | - | High activity and selectivity; performance depends on Cu/Zn ratio. | wiley.com |

| Copper-chromite | - | Feasible for low-pressure, vapor-phase conversion. | |

| Ru/C | Carbon | High activity, but can lead to side products like ethylene glycol and methane. | mdpi.com |

| Pt/C | Carbon | High selectivity for propylene glycol, especially in the presence of a base. | mdpi.com |

| Cu-Mg/SiO2 | Silica | Performance is dependent on acidity and reducing properties, tunable by Cu/Mg ratio. | acs.org |

| Pt-WOx | TiO2 | The crystal phase of the TiO2 support influences catalytic performance. | frontiersin.org |

Reaction Mechanisms of Selective Hydrogenolysis in Aqueous Environments

Several reaction mechanisms have been proposed for the hydrogenolysis of glycerol to propylene glycol in aqueous environments. The most widely accepted is the dehydration-hydrogenation mechanism. sci-hub.secore.ac.uk In this two-step process, glycerol is first dehydrated to form an intermediate, acetol, which is then hydrogenated to produce 1,2-propylene glycol. sci-hub.secore.ac.uk

Other proposed mechanisms include:

Dehydrogenation-dehydration-hydrogenation: This three-phase mechanism suggests that glycerol is first dehydrogenated to glyceraldehyde, followed by dehydration to 2-hydroxyacrolein, and finally hydrogenation to 1,2-propylene glycol. sci-hub.seencyclopedia.pub

Chelation-hydrogenation: This mechanism involves the chelation of glycerol onto the metal sites of the catalyst, followed by hydrogenation. mdpi.comencyclopedia.pub

Etherification-hydrogenation: This pathway proposes the formation of glycidol (B123203) from glycerol dehydration, which is then hydrogenated. mdpi.com

The reaction can proceed via different routes depending on the catalyst and reaction conditions. For instance, in aqueous phase reforming (APR) of glycerol without external hydrogen, the reaction network can include the dehydration of glycerol to acetol and its subsequent hydrogenation to 1,2-propanediol, as well as the dehydrogenation of glycerol to glyceraldehyde, which can lead to the formation of ethylene glycol. rsc.org The reaction is thought to occur on the surface of the catalyst, with molecules being adsorbed and activated before reacting. mdpi.com

Process Scale-Up and Engineering Challenges in Renewable Propylene Glycol Production

Scaling up the production of propylene glycol from glycerol faces several challenges. nih.gov One of the primary issues is the need for high-pressure and high-temperature conditions in conventional hydrogenolysis processes, which leads to high energy consumption and potential safety risks. frontiersin.orgnih.gov Catalyst deactivation due to coking, leaching, and sintering is another significant hurdle. mdpi.com

To address these challenges, various strategies are being explored:

Catalytic Transfer Hydrogenolysis (CTH): This approach uses renewable H-donors in a liquid medium, operating under milder conditions and offering higher energy and atom efficiency compared to conventional hydrogenolysis. nih.govfrontiersin.orgnih.gov

Reactor Design: The use of trickle-bed reactors has been shown to be effective for the continuous production of propylene glycol from glycerol. core.ac.uk These reactors allow for good contact between the liquid and vapor phases with the solid catalyst. core.ac.uk

Process Intensification: Reactive distillation has been employed to shift the reaction equilibrium and achieve higher yields.

The economic viability of bio-based propylene glycol production is also a key consideration. nih.gov The development of cost-effective and robust catalysts, along with efficient process designs, is crucial for the successful industrial-scale production of renewable propylene glycol. nih.govresearchgate.net

Advanced Chemical Transformations Involving Propylene Glycol as a Reactant or Solvent

Propylene glycol is a versatile chemical that can be used as a reactant or solvent in various chemical transformations to produce other valuable chemicals.

Synthesis of Propylene Carbonate from Propylene Glycol

Propylene carbonate is an important organic solvent and chemical intermediate that can be synthesized from propylene glycol through several routes. aimspress.comaimspress.com

Common synthetic methods include:

Reaction with Urea (B33335): This method involves the alcoholysis of urea with propylene glycol and is considered a safer and more economical alternative to other methods. aimspress.comnih.gov The reaction typically proceeds in two steps: the formation of 2-hydroxypropyl carbamate, followed by its transformation into propylene carbonate. aimspress.comaimspress.com Various metal oxides, such as ZnO, CaO, and MgO, have been used as catalysts for this reaction. aimspress.comaimspress.comacs.org

Reaction with Carbon Dioxide: Propylene glycol can react with carbon dioxide to produce propylene carbonate. hud.ac.ukpurkh.com This reaction often requires a catalyst, such as zinc acetate or alkali carbonates, and a dehydrating agent like benzonitrile (B105546) or acetonitrile (B52724) to remove the water produced during the reaction. hud.ac.ukacs.orgresearchgate.net The use of supercritical CO2 has also been investigated. hud.ac.uk

Transesterification: This method involves the reaction of propylene glycol with an alkyl carbonate, such as dimethyl carbonate. nih.govpurkh.com

The choice of catalyst and reaction conditions significantly influences the yield and selectivity of propylene carbonate. For example, in the synthesis from urea, a CaO-MgO mixed oxide catalyst has been shown to achieve a 95% yield of propylene carbonate at 160°C. nih.gov In the reaction with CO2, the use of a dehydrating agent is crucial for improving the yield. google.com

| Reactant(s) | Catalyst(s) | Key Features | Reference(s) |

| Propylene Glycol, Urea | Metal oxides (ZnO, CaO, MgO) | Safe, economical, mild reaction conditions. | aimspress.comnih.govacs.orgsciencemadness.org |

| Propylene Glycol, Carbon Dioxide | Zinc acetate, alkali carbonates | Utilizes CO2 as a C1 source; often requires a dehydrating agent. | hud.ac.ukacs.orgresearchgate.net |

| Propylene Glycol, Dimethyl Carbonate | - | Transesterification reaction. | purkh.com |

Formation of Propylene Glycol Ethers (e.g., Propylene Glycol Methyl Ether)

Propylene glycol ethers are a significant class of industrial solvents, with propylene glycol methyl ether (PGME) being a prominent example. The primary synthesis route for PGME involves the reaction of propylene oxide with methanol (B129727). This reaction can be catalyzed by either acidic or basic substances, with the choice of catalyst influencing the resulting isomer distribution. researchgate.net

The reaction, when catalyzed, proceeds by the nucleophilic attack of methanol on the propylene oxide ring. The use of a bifunctional catalyst, such as aluminum modified titanium silicalite-1 (Al-TS-1), has been shown to be effective for the direct synthesis of PGME from propylene and hydrogen peroxide. rsc.org This catalyst possesses both epoxidation and ring-opening active sites. rsc.org In this integrated process, the selectivity for PGME can reach over 91%. rsc.org

Other heterogeneous catalysts, like MCM-41, have also been successfully employed for the reaction between propylene oxide and methanol, leading predominantly to the formation of 1-methoxy-2-propanol. researchgate.net The reaction conditions, including the molar ratio of reactants and temperature, are critical factors that influence the yield and selectivity of the desired ether. researchgate.net For instance, studies have been conducted at temperatures around 110°C with varying reactant molar ratios. researchgate.net

Interactive Table 2: Synthesis of Propylene Glycol Methyl Ether (PGME)

| Reactants | Catalyst | Key Product | Reported Selectivity/Yield | Noteworthy Conditions |

|---|---|---|---|---|

| Propylene Oxide, Methanol | Basic Catalyst | Propylene Glycol Methyl Ether | Not specified | Dual homogeneous and heterogeneous catalytic reaction. google.com |

| Propylene, Hydrogen Peroxide, Methanol | Al-TS-1 | Propylene Glycol Methyl Ether | 91.53% Selectivity | Direct synthesis from propylene under mild conditions. rsc.org |

| Propylene Oxide, Methanol | MCM-41 | 1-Methoxy-2-propanol | Not specified | Efficient and reusable heterogeneous catalyst. researchgate.net |

Dehydration Pathways of Propylene Glycol to Acrylic Acid Precursors

The conversion of propylene glycol into acrylic acid, a valuable monomer, is an area of significant research, particularly focusing on bio-based production routes. Two primary dehydration pathways have been explored: one proceeding through a lactic acid intermediate and the other through an allyl alcohol intermediate. researchgate.net

The first pathway involves the low-temperature oxidation of propylene glycol to form lactic acid. This intermediate is then subjected to high-temperature dehydration to yield acrylic acid. researchgate.netresearchgate.net This route leverages well-known chemical transformations but requires multiple steps with different reaction conditions.

The second, more direct route, involves the high-temperature dehydration of propylene glycol to produce allyl alcohol. researchgate.net This reaction can be carried out in the gas phase over a catalyst such as potassium-modified zirconia (K-modified ZrO2). rsc.org Subsequent oxidation of the allyl alcohol, for example over a MoWVOx catalyst, produces acrylic acid. researchgate.netrsc.org Preliminary studies have demonstrated the feasibility of this pathway, achieving approximately 50 mol% selectivity for allyl alcohol at around 64 mol% propylene glycol conversion. researchgate.netrsc.org The subsequent oxidation of allyl alcohol to acrylic acid has shown selectivities of about 77 mol%. researchgate.netrsc.org

Interactive Table 3: Dehydration of Propylene Glycol to Acrylic Acid

| Pathway | Intermediate | Step 1 Reaction | Step 1 Catalyst | Step 2 Reaction | Step 2 Catalyst |

|---|---|---|---|---|---|

| Lactic Acid Route | Lactic Acid | Low-temperature oxidation of Propylene Glycol | Not specified | High-temperature dehydration of Lactic Acid | Not specified |

| Allyl Alcohol Route | Allyl Alcohol | High-temperature dehydration of Propylene Glycol | K-modified ZrO2 | Oxidation of Allyl Alcohol | MoWVOx |

Molecular Level Characterization of Propylene Glycol Aqueous Systems

Spectroscopic Probes of Hydrogen Bonding Networks

Spectroscopy offers a powerful lens to examine the vibrational and dynamic properties of molecules, revealing how propylene (B89431) glycol and water molecules interact through hydrogen bonds.

Raman spectroscopy is a highly effective method for studying the structure of hydrogen-bonded liquids. The O-H stretching vibration, observed in the 2800–3800 cm⁻¹ spectral region, is particularly sensitive to the local environment and the strength of hydrogen bonds. researchgate.net In aqueous solutions of propylene glycol, the characteristics of this band provide quantitative information about the intermolecular interactions.

Table 1: Assignment of Gaussian Peaks in the Raman O-H Stretching Band of Propylene Glycol This table illustrates a general approach for analyzing the O-H stretching band in hydroxyl-containing systems like propylene glycol to understand hydrogen bonding environments.

| Peak Assignment | Approximate Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Non H-bonded | ~3650 cm⁻¹ | Associated with free or non-hydrogen-bonded hydroxyl groups. |

| Chain-end (Donor) | ~3500 cm⁻¹ | Represents hydroxyl groups at the end of a hydrogen-bond chain, donating one hydrogen bond. |

Fourier Transform Infrared (FTIR) spectroscopy is another valuable technique for probing molecular structure and interactions in hydrated systems by measuring the absorption of infrared radiation by molecular vibrations. mdpi.comresearchgate.net When propylene glycol is introduced into an aqueous environment or interacts with other hydrated molecules, changes in its molecular vibrations can be detected.

In studies where propylene glycol is mixed with other polymers like cellulose (B213188) acetate (B1210297), shifts in the FTIR spectra indicate direct molecular interactions. mdpi.com For instance, a shift in the ether group peak of cellulose acetate upon the addition of propylene glycol confirms an interaction between the two molecules. mdpi.com Similarly, interactions with carbonyl groups can be observed. mdpi.com While direct FTIR studies on propylene glycol monohydrate are specific, the principles are broadly applicable. The key vibrational bands for propylene glycol, such as the C-O stretching and O-H stretching and bending modes, would be expected to shift in frequency and change in intensity upon hydration. These shifts are indicative of the formation of hydrogen bonds with water molecules, which alters the bond strengths and vibrational energies within the propylene glycol molecule. acs.org FTIR microspectroscopy allows for the characterization of these molecular changes with high spatial resolution, providing insights into the homogeneity of the hydrated system. mdpi.comacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-level information about molecular structure, dynamics, and interactions in solution. For propylene glycol-water mixtures, NMR studies have revealed significant variations in the solution's microstructure as a function of concentration. researchgate.net

Research indicates the existence of an apparent critical point at a propylene glycol mole fraction (χPG) of approximately 0.3. researchgate.net Below this concentration, in water-rich regions, water molecules form strong O-H···O hydrogen bonds with the hydroxyl groups of propylene glycol and weaker C-H···O hydrogen bonds with its alkyl protons. researchgate.net As the concentration of propylene glycol increases towards this critical point, the glycol molecules begin to aggregate. researchgate.net Above this concentration, in propylene glycol-rich regions, the solution can form microheterogeneous structures with regions enriched in either hydrocarbon groups or hydroxyl groups. researchgate.net This behavior influences the functional characteristics of the solution. The dynamics of the system, such as molecular reorientation, can be probed by measuring NMR relaxation times, which show a dependence on the concentration, reflecting the changing mobility of the molecules within the mixture. cam.ac.ukacs.org

Table 2: Microstructural Characteristics of Propylene Glycol (PG)-Water Solutions by NMR This table summarizes findings on the molecular arrangements at different concentration regimes as investigated by NMR spectroscopy. researchgate.net

| PG Concentration | Dominant Interactions | Structural Characteristics |

|---|---|---|

| Water-Rich (χPG < 0.3) | Strong O-H···O (PG hydroxyls), Weak C-H···O (PG alkyls) | Water molecules surround PG; PG aggregation increases with concentration. |

| Critical Point (χPG ≈ 0.3) | Transition point | Significant change in solution microstructure. |

Fourier Transform Infrared (FTIR) Microspectroscopy for Molecular Changes in Hydrated Systems

Neutron Diffraction Studies of Aqueous Propylene Glycol Solutions

Neutron diffraction is a premier technique for determining the atomic-scale structure of disordered systems like liquids and solutions. researchgate.netresearchgate.net By measuring how neutrons are scattered by atomic nuclei, it is possible to determine the distances between atoms and build a three-dimensional model of the molecular arrangement.

To translate raw neutron diffraction data into a detailed structural model, it is often combined with computational modeling techniques such as Empirical Potential Structure Refinement (EPSR). aip.orgaip.org EPSR generates a 3D model of the solution that is constrained to be consistent with the experimental diffraction data. aip.org

This combined approach has been successfully applied to aqueous propylene glycol solutions. For a solution with a 30 mol% concentration of propylene glycol, EPSR modeling refined the structural data to reveal the specific interactions governing hydration and association. aip.orgnih.gov The model provides a detailed picture of the average spatial arrangement of propylene glycol and water molecules, clarifying the nature of the solute-solvent and solvent-solvent interactions. aip.orgnih.gov This method is powerful for studying a wide range of aqueous solutions, providing a level of structural detail that is difficult to obtain by other means. researchgate.net

A key finding from neutron diffraction studies is the comprehensive hydration of the propylene glycol molecule in aqueous solution. aip.orgnih.gov The data reveals that hydration interactions between propylene glycol and water dominate over the tendency for propylene glycol molecules to self-associate. researchgate.netnih.gov This means that propylene glycol is readily integrated into the water hydrogen-bonding network.

The hydration occurs not only through the two hydroxyl (-OH) groups on the propylene glycol molecule but also involves the alkyl groups (CH and CH3), which are typically considered hydrophobic. aip.orgnih.gov This "hydrophobic hydration" is a significant feature of the interaction. researchgate.net Coordination numbers, which represent the average number of water molecules in the first hydration shell of the propylene glycol molecule, can be quantified from the refined structural models. aip.org These studies show that propylene glycol does not significantly perturb the bulk water structure, which may explain its ability to easily move through and penetrate biological membranes. aip.orgnih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Propylene Glycol |

| Water |

Structural Refinement through Empirical Potential Modeling

Advanced X-ray Scattering Techniques for Solution Structure Analysis

The primary outputs of these scattering experiments are the structure factor, S(Q), and the pair distribution function, g(r). The structure factor describes the correlations between atoms in the reciprocal space (Q-space), while the pair distribution function represents these correlations in real space, providing the probability of finding another atom at a certain distance (r) from a reference atom.

In the context of propylene glycol aqueous systems, X-ray scattering, often complemented by neutron diffraction and computational modeling, reveals the intricate hydrogen-bonding network between propylene glycol and water molecules. aip.orgnih.gov Studies on aqueous solutions of propylene glycol have demonstrated that the hydration of the propylene glycol molecule is a dominant feature of the solution's structure. aip.orgnih.gov The interactions between propylene glycol and water molecules tend to take precedence over propylene glycol self-association. aip.orgnih.gov

Research on a 30 mol% aqueous solution of propylene glycol using a combination of neutron diffraction and Empirical Potential Structure Refinement (EPSR) modeling, which can be informed by X-ray data, has provided specific details about the hydration shell around the propylene glycol molecule. aip.org The analysis of the radial distribution functions shows distinct peaks corresponding to specific intermolecular distances, which are crucial for understanding the hydrogen-bonding patterns. For instance, the hydrogen bonds between the hydroxyl groups of propylene glycol and the surrounding water molecules are a key stabilizing interaction in the solution. aip.org

The coordination numbers, derived by integrating the radial distribution functions up to the first minimum, quantify the number of molecules in the first solvation shell. aip.orgaip.org These values provide a statistical description of the local molecular environment. For example, the number of water molecules directly hydrogen-bonded to the hydroxyl groups of a propylene glycol molecule can be determined.

The following table summarizes key research findings on the intermolecular structure of an aqueous propylene glycol solution, providing a quantitative look at the molecular arrangement.

Table 1: Intermolecular Coordination Numbers in a 30 mol% Propylene Glycol Aqueous Solution

| Interacting Pair | First Peak of g(r) (Å) | Coordination Number (n) | Integration Distance (r₂, Å) |

| Water-Water (Ow-Hw) | 1.85 | 1.4 | 2.45 |

| Water-Water (Ow-Ow) | 2.75 | 3.5 | 3.30 |

| Water-Water (Hw-Hw) | 2.45 | 3.4 | 2.95 |

Data extracted from a study on a 30 mol% aqueous propylene glycol solution using neutron diffraction and EPSR modeling. aip.orgaip.org

These findings from advanced scattering techniques are fundamental to understanding the physicochemical properties of propylene glycol aqueous solutions, which are relevant in numerous industrial and pharmaceutical applications. The detailed molecular picture provided by these methods helps in explaining macroscopic behaviors such as viscosity, freezing point depression, and the ability of propylene glycol to act as a solvent or a cryoprotectant. aip.org

Theoretical and Computational Investigations of Propylene Glycol Hydration Phenomena

Quantum Chemical Calculations of Molecular Interactions

Quantum chemical calculations offer a detailed view of the electronic structure and energetics of molecular interactions. These methods are essential for understanding the fundamental forces governing the hydration of propylene (B89431) glycol.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the energetics of hydration and exploring the conformational landscape of propylene glycol monohydrate. Studies have utilized DFT to probe the acid-catalyzed conversion of propylene glycol, with calculations providing key thermodynamic quantities for the activation steps in various water-addition models. researchgate.net These models reveal that the interaction of water with the transition states significantly affects the reaction pathways. researchgate.net

DFT calculations have also been employed to understand the hydration of related molecules, such as the conversion of propylene oxide to propylene glycol, providing insights into the reaction mechanisms. researchgate.net Furthermore, DFT has been used to assess how dopants can alter reaction energetics, suggesting, for instance, that a rhodium dopant can lower the energy barrier for the formation of propylene glycol. northwestern.edu Research on diol-water clusters shows that the addition of water molecules stabilizes propylene glycol fragments, a trend supported by DFT calculations which quantify this decrease in appearance energy. nih.gov The free energy surfaces derived from these simulations can be optimized at the DFT level to validate proposed reaction mechanisms. espublisher.com

Table 1: Representative DFT Findings on Propylene Glycol Hydration

| System Studied | DFT Method/Basis Set | Key Finding | Reference |

|---|---|---|---|

| Acid-catalyzed conversion of Propylene Glycol | B3LYP/6-31G(d) | Calculated activation free energies for various water-addition models, showing that the number of interacting water molecules affects product ratios. | researchgate.net |

| Photoionization of 1,2-Propylene Glycol-water clusters | Not Specified | DFT calculations supported experimental findings that water clustering stabilizes propylene glycol fragments, leading to a decrease in appearance energy. | nih.gov |

| Electrified oxidation of Propylene to Propylene Glycol | Not Specified | DFT suggests that an Rh dopant on a Pd catalyst lowers the energy for the formation of the final intermediate in propylene glycol synthesis. | northwestern.edu |

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These calculations provide a highly accurate description of hydrogen bonding and electronic structure. While direct ab initio studies on this compound are specific, principles can be drawn from studies on similar molecules. For instance, investigations into ethylene (B1197577) glycol and 1,3-propanediol (B51772) confirm the critical role of intramolecular hydrogen bonding in determining their conformational properties. researchgate.net

The characterization of hydrogen bonds involves defining specific geometric and energetic parameters. A hydrogen bond system (Acceptor···H-Donor) can be defined by the hydrogen bond distance (A···H), the donor bond length (H-D), the acceptor-donor distance (A···D), and the bond angle (A···H-D). frontiersin.org Ab initio calculations can precisely determine these parameters, revealing the strength and nature of the interaction. frontiersin.org These methods can differentiate between electrostatic and dispersion components of the interaction energy, highlighting the predominantly electrostatic nature of hydrogen bonding. frontiersin.org The inclusion of a solvent model in these calculations can significantly influence the predicted geometries, bringing them closer to experimental values by accounting for the dielectric environment. frontiersin.org

Table 2: Typical Hydrogen Bond Parameters from Ab Initio Calculations

Based on general findings for hydrogen-bonded systems, the following parameters can be expected for Propylene Glycol-Water interactions.

| Parameter | Description | Typical Range for O···H-O Bonds | Reference |

|---|---|---|---|

| A···H distance | Distance between the acceptor oxygen (PG or water) and the donor hydrogen (water or PG). | 1.5 - 2.7 Å | frontiersin.org |

| A···D distance | Distance between the acceptor oxygen and the donor oxygen. | 2.6 - 3.6 Å | frontiersin.org |

| A···H-D angle | Angle formed by the acceptor atom, the hydrogen atom, and the donor atom. | Generally > 110° | frontiersin.org |

Density Functional Theory (DFT) for Hydration Energetics and Conformation

Computational Thermodynamics and Equations of State

Computational thermodynamics provides a powerful framework for understanding and predicting the behavior of substances like propylene glycol and its aqueous solutions. By developing sophisticated models and equations of state, researchers can calculate various thermodynamic properties that are crucial for industrial process design and optimization.

Development of Fundamental Equations of State for Aqueous Glycol Mixtures

A fundamental equation of state is a mathematical model that describes the thermodynamic properties of a fluid over a wide range of temperatures and pressures. nist.gov For propylene glycol, an accurate equation of state is essential, particularly for modeling its behavior in mixtures, such as those used in refrigeration, carbon capture and storage (CCS), and as de-icing fluids. nist.govaip.org

Recently, a highly accurate fundamental equation of state was developed for pure propylene glycol, expressed in terms of the Helmholtz energy with temperature and density as the independent variables. nist.gov This form is advantageous because all other thermodynamic properties can be calculated directly through combinations of its partial derivatives. nist.govresearchgate.net The development of this equation involved a comprehensive review of existing literature data, supplemented with new, highly accurate experimental measurements of the speed of sound in propylene glycol at various temperatures and pressures. nist.govresearchgate.net

Special attention was given to ensuring the equation behaves correctly, not only within the range of experimental data but also in its extrapolation to other conditions. nist.gov This robust extrapolation behavior is critical for the subsequent development of highly accurate models for mixtures containing propylene glycol, such as aqueous solutions. researchgate.net While a dedicated mixture model for the propylene glycol-water system was not previously available in the literature, the establishment of this new, reliable equation of state for pure propylene glycol provides the necessary foundation for creating one. aip.org Such mixture models are vital for applications like inhibiting gas hydrate (B1144303) formation in CO2-rich mixtures. aip.org

| Property | Description | Relevance to Propylene Glycol Hydration |

| Helmholtz Energy | A thermodynamic potential that measures the "useful" work obtainable from a closed thermodynamic system at a constant temperature. nist.gov | Serves as the basis for the fundamental equation of state for propylene glycol and its mixtures. nist.gov |

| Equation of State | A thermodynamic equation relating state variables which describe the state of matter under a given set of physical conditions. nist.gov | Enables the calculation of all thermodynamic properties for pure propylene glycol and its mixtures. nist.gov |

| Speed of Sound | The speed at which sound waves propagate through a medium. | New experimental data were used to increase the accuracy of the equation of state for propylene glycol. nist.gov |

Computational Studies on Thermodynamic and Kinetic Parameters of Dissociation

Computational chemistry offers profound insights into the dissociation pathways of glycol compounds. Through theoretical investigations, it is possible to map out potential energy surfaces and calculate key thermodynamic and kinetic parameters for various decomposition reactions. ekb.egresearchgate.net

A pertinent example is the theoretical study of the unimolecular and bimolecular dissociation of Propylene Glycol Ethyl Ether (PGEE), a derivative of propylene glycol. ekb.egresearchgate.net Using Density Functional Theory (DFT) methods such as B3LYP, APFD, and ωB97XD, researchers optimized the geometries of stationary points on the potential energy surface. ekb.egresearchgate.net This allowed for the investigation of numerous reaction pathways and the calculation of their associated kinetic and thermodynamic parameters. ekb.egresearchgate.net

For the unimolecular dissociation of PGEE in the gas phase, most mechanisms were found to be endothermic and proceed via a concerted transition state. ekb.egresearchgate.net Calculations identified the most favorable reaction route as the one leading to the formation of ethanol (B145695) and acetone (B3395972), with a calculated activation barrier of 279 kJ mol⁻¹ (at the APFD/6-31G(d) level of theory). ekb.egresearchgate.net In another computational study on the pyrolysis of propylene glycol itself, activation Gibbs free energy barriers and rate constants were also calculated. espublisher.com Similarly, activation energies for the heterolytic dehydration pathways of propylene glycol have been determined computationally, providing further understanding of its thermal stability and dissociation kinetics. mdpi.com

| Computational Method | Basis Set | Application in Propylene Glycol Dissociation Studies |

| B3LYP | 6-31G(d) | Used to optimize the geometries of stationary points (reactants, products, transition states). ekb.egresearchgate.net |

| APFD | 6-31G(d) | Used to study the potential energy surface and calculate activation energies for dissociation pathways. ekb.egresearchgate.net |

| ωB97XD | 6-31G(d) | Employed for studying the potential energy surface, particularly for bimolecular reactions. ekb.eg |

| ReaxFF-MD | Not specified | Used to derive Arrhenius parameters for aldehyde formation during propylene glycol cracking. espublisher.com |

Gibbs Free Energy and Enthalpy-Entropy Compensation Analysis in Solvation

This compensation mechanism can be analyzed to understand the driving forces behind solubility. researchgate.net For instance, in studies of various drugs dissolved in propylene glycol-water co-solvent mixtures, the thermodynamic functions of solution, mixing, and solvation are evaluated from experimental solubility data using the van't Hoff and Gibbs equations. scielo.brresearchgate.net

In the case of acetaminophen (B1664979) in propylene glycol-water mixtures, the standard Gibbs energy of solution was found to be positive, indicating the process is not spontaneous when referenced to the pure solid solute. scielo.br The enthalpy of solution was also positive (endothermic), meaning the process required energy. scielo.br Therefore, the dissolution was driven by a positive entropy of solution. scielo.br An analysis of the dissolution of sulfanilamide (B372717) in propylene glycol-water mixtures showed that in water-rich mixtures, the process was entropy-driven, while in co-solvent-rich mixtures, it became enthalpy-driven due to greater solvation of the solute by propylene glycol molecules. researchgate.net This shift highlights the role of the co-solvent in modifying the thermodynamic landscape of solvation.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry has become an indispensable tool for elucidating the complex reaction mechanisms of molecules like propylene glycol. By simulating reactions at a molecular level, researchers can explore decomposition pathways, identify intermediates, and analyze the energy barriers associated with these transformations.

Pyrolysis Mechanisms of Propylene Glycol in the Gas Phase

The thermal decomposition (pyrolysis) of propylene glycol in the gas phase has been extensively studied using computational methods to understand the formation of various products. pmiscience.comresearchgate.net These studies have revealed multiple competing reaction mechanisms, including dehydration, carbon chain breaking, and dehydrogenation. nih.gov

One significant computational investigation employed a free energy sampling methodology combined with Density Functional Theory (DFT) to explore the thermal decomposition of neutral propylene glycol. espublisher.compmiscience.com This work calculated Gibbs free energy barriers and rate constants for the different steps involved in the pyrolysis process. pmiscience.com The primary decomposition pathway identified was the dehydration of propylene glycol to form propylene oxide, which can then further decompose into products like propanal and acetone. espublisher.com

Other theoretical studies using DFT and wavefunction analysis have further refined this picture. nih.gov They established that at lower temperatures, dehydration is the dominant pyrolysis mechanism, while at higher temperatures, carbon chain breaking becomes more significant. nih.gov Further computational work has explored both heterolytic (unimolecular and bimolecular) and radical chain pathways for dehydration. mdpi.com Kinetic models developed from experimental data and validated with computational chemistry, such as ReaxFF-MD simulations, have been used to estimate the activation energies for the formation of key pyrolysis products. espublisher.com

Catalytic Reaction Pathways and Transition State Analysis

Computational chemistry is crucial for understanding how catalysts influence the reaction pathways of propylene glycol, either in its formation from other feedstocks or its conversion to other chemicals. These studies often focus on identifying the lowest energy path from reactants to products, which involves locating the transition state—the highest energy point along that path.

For example, in the catalytic transformation of propylene glycol over oxide catalysts, a six-pathway reaction mechanism was proposed based on the acid-base properties of the catalyst surface. researchgate.net Computational analysis of the isomerization of propylene oxide (a key intermediate) to acetone and propanal revealed that these reactions proceed through a single transition state in a concerted mechanism. researchgate.net

In the production of propylene glycol from renewable resources like glycerol (B35011), computational studies help to elucidate the role of the catalyst. For the hydrogenolysis of glycerol to propylene glycol on PdZn alloy catalysts, kinetic analysis combined with isotopic studies pointed to the cleavage of the α-C-H bond in a dihydroxypropanoxide intermediate as the kinetically relevant step. acs.org The calculations showed that the transition state for this step is more stable on the PdZn alloy than on a pure Pd surface, explaining the enhanced catalytic activity. acs.org Advanced techniques like the climbing image nudged elastic band (CI-NEB) method are used to precisely locate such transition states and map the minimum energy path for reactions, such as the C-C bond scission of xylitol (B92547) to form propylene glycol precursors on single-atom catalysts. aip.org

Reaction Engineering and Process Simulation for Propylene Glycol Production

Kinetic Modeling of Propylene (B89431) Oxide Hydration

Understanding the kinetics of propylene oxide hydration is fundamental to designing and simulating the production process effectively. The reaction can proceed with or without a catalyst, and its rate is influenced by factors such as temperature and reactant concentrations. ache.org.rsresearchgate.net

The hydration of propylene oxide involves a primary reaction to form propylene glycol and subsequent reactions that produce higher glycols. ache.org.rs The kinetics of this system can be modeled to predict reactor performance.

The non-catalytic hydration of propylene oxide is generally treated as a pseudo-first-order reaction with respect to propylene oxide, due to the large excess of water typically used in the process. scribd.com In contrast, the acid-catalyzed reaction is found to follow pseudo-second-order kinetics. scribd.com

The temperature dependence of the reaction rate constants (k) is described by the Arrhenius equation: k = k₀ * exp(-Ea / RT) Where:

k₀ is the pre-exponential factor.

Ea is the activation energy.

R is the universal gas constant.

T is the absolute temperature.

Studies have determined these kinetic parameters for both uncatalyzed and catalyzed reactions. For the uncatalyzed reactions carried out between 358 K and 388 K, the rate constants for the formation of propylene glycol (k1), dipropylene glycol (k2), and tripropylene (B76144) glycol (k3) have been calculated. ache.org.rs For instance, one study found that the average reaction rate doubles for every 10 K increase in temperature, highlighting the significant impact of temperature on reaction velocity. ache.org.rs

Table 1: Kinetic Parameters for Uncatalyzed Propylene Oxide Hydration

| Rate Constant | Value at 373 K (1/min) | Activation Energy (Ea) (kJ/mol) |

|---|---|---|

| k1 | 0.0183 | 77.3 |

| k2 | 0.0101 | 75.2 |

| k3 | 0.0051 | 75.2 |

Data sourced from kinetic studies on uncatalyzed hydration with a water-to-propylene oxide mole ratio of 7.5/1. ache.org.rsresearchgate.net

The production of propylene glycol from propylene oxide is a classic example of a series-parallel reaction network. ache.org.rsresearchgate.net

Parallel Reaction: Propylene oxide (PO) reacts with water to form propylene glycol (PG).

Series Reactions: The newly formed propylene glycol can then react with another molecule of propylene oxide to produce dipropylene glycol (DPG). This process can continue, with dipropylene glycol reacting with another propylene oxide molecule to form tripropylene glycol (TPG) and even higher glycols. ache.org.rsnih.gov

The reaction scheme can be represented as follows:

PO + Water → PG (k1)

PO + PG → DPG (k2)

PO + DPG → TPG (k3)

This series-parallel mechanism means that while the main product is propylene glycol, by-products like dipropylene glycol and tripropylene glycol are inherently formed. ache.org.rs The selectivity towards propylene glycol is favored by a high water-to-propylene oxide molar ratio, which increases the concentration of one of the initial reactants (water) and thus promotes the primary reaction over the subsequent series reactions. ache.org.rs Minimizing back-mixing, as achieved in certain reactor types, can also enhance selectivity by reducing the opportunity for the product (PG) to react with the reactant (PO). google.com

Table 2: Product Selectivity in Propylene Oxide Hydration

| Condition | PO Conversion | PG Selectivity | DPG Selectivity |

|---|---|---|---|

| Non-Catalytic, 160°C | >99% | 81.5% | 17.8% |

| Catalytic, 120°C | 99% | 95.5% | 3.9% |

Data illustrates how catalysts can suppress side reactions, leading to higher product purity. ache.org.rs

Derivation of Reaction Rate Expressions and Temperature Dependencies

Reactor Performance and Configuration Optimization

The choice of reactor and its operating conditions are critical for maximizing the conversion of propylene oxide and the selectivity towards propylene glycol. The most common reactor types used are the Continuous Stirred Tank Reactor (CSTR) and the Plug Flow Reactor (PFR). unsri.ac.idunsri.ac.id

CSTRs are widely used for liquid-phase reactions like propylene oxide hydration. sebhau.edu.lysebhau.edu.ly Due to their nature, CSTRs operate at the final (lowest) reactant concentration, which can be a disadvantage for reactions where the rate is highly dependent on concentration. Key parameters for optimization include reactor volume, temperature, and residence time (or space-time). wiserpub.comresearchgate.net

Simulations for producing 400,000 tons of propylene glycol annually have determined optimal parameters for a CSTR. wiserpub.comwiserpub.com For instance, at maximum conversion, an optimal operating temperature might be identified beyond which undesirable side reactions could increase. sebhau.edu.ly The heat generated by the exothermic reaction must also be managed, often through a cooling jacket, to maintain stable and safe operating conditions. sebhau.edu.lywiserpub.com

Table 3: Optimized CSTR Design Parameters for Propylene Glycol Production

| Parameter | Value |

|---|---|

| Annual Production | 400,000 tons |

| Reactor Volume | 62.08 m³ |

| Reactor Height | 6.81 m |

| Reactor Diameter | 3.41 m |

| Space-Time | 2,608.70 s |

| Space Velocity | 0.00038 s⁻¹ |

| Heat Generation per Unit Volume | -1.30 J/m³·s |

Data from a simulation study aiming to optimize CSTR design for propylene glycol production. wiserpub.comresearchgate.netwiserpub.com

Plug Flow Reactors are characterized by a flow pattern where the fluid moves as a series of "plugs" without axial mixing. google.com This characteristic is highly advantageous for reactions like propylene oxide hydration. In a PFR, the reactant concentration decreases progressively along the length of the reactor, maintaining a higher average concentration compared to a CSTR of the same volume. This leads to a higher reaction rate and, consequently, a higher conversion for a given reactor size. unsri.ac.idunsri.ac.id

The absence of back-mixing in an ideal PFR also enhances selectivity towards the desired product, propylene glycol, by minimizing the reaction between the product and the remaining propylene oxide. google.com Simulation studies consistently show that a PFR achieves a higher conversion of propylene oxide compared to a single CSTR. unsri.ac.idunsri.ac.id

Table 4: Reactor Type Performance Comparison

| Reactor Type | Propylene Oxide Conversion |

|---|---|

| CSTR | 65.0% |

| PFR | 82.3% |

Data based on HYSYS simulation results under comparable conditions. unsri.ac.id

To improve upon the performance of a single CSTR, multiple reactors can be arranged in series (consecutive) or in parallel.

Simulation studies have shown that a consecutive CSTR arrangement yields a higher conversion than a parallel CSTR configuration for propylene glycol production. unsri.ac.idunsri.ac.id

Data from HYSYS simulation comparing two CSTRs arranged in series and parallel. unsri.ac.id

Design and Analysis of Plug Flow Reactors (PFRs) for High Conversion

Process Simulation and Economic Assessment Methodologies

Process simulation is a critical tool in chemical engineering for the design, development, and optimization of industrial processes. By creating detailed models, engineers can analyze process behavior, evaluate the impact of different operating conditions, and enhance efficiency and profitability before committing to capital-intensive construction or modifications.

Aspen HYSYS Modeling for Propylene Glycol Production Unit Optimization

Aspen HYSYS is a powerful chemical process simulator used extensively to model and optimize chemical plants, including those for propylene glycol production. It allows for the rigorous analysis of physical and chemical phenomena, enabling efficient process optimization. deskera.com Simulations in Aspen HYSYS are instrumental in calculating material and energy balances, determining equipment sizing, and evaluating the economic feasibility of a process. researchgate.net

The production of propylene glycol is commonly achieved through the direct hydrolysis of propylene oxide in a Continuous Stirred Tank Reactor (CSTR). freescience.infonumberanalytics.com This reaction is exothermic and irreversible. freescience.infonumberanalytics.com Process simulation using Aspen HYSYS helps in determining the optimal operating conditions to maximize conversion and yield while ensuring safe operation. For instance, a rise in temperature beyond a practical stability limit can lead to the degradation of reactants or products. freescience.infonumberanalytics.com

One study focused on optimizing a CSTR for propylene glycol production from propylene oxide and water. freescience.infonumberanalytics.com Using Aspen HYSYS 3.2, the model aimed to find the best operating conditions by analyzing temperature and concentration profiles. freescience.infonumberanalytics.com The simulation identified optimal conditions that achieved a high fractional conversion. freescience.infonumberanalytics.com

Table 1: Optimized CSTR Operating Conditions and Parameters via Aspen HYSYS

| Parameter | Optimal Value |

|---|---|

| Raw Material Flow Rate | 345 kgmol/h |

| Reactor Temperature | 82.2 °C |

| Fractional Conversion | 0.995 |

| Reactor Volume | 7.92 m³ |

| Heat Required for Cooling | 1205 kW |

Data sourced from simulation studies on propylene glycol production. freescience.infonumberanalytics.com

Further simulation studies compare different reactor types and configurations to enhance process efficiency. A comparative study using Aspen HYSYS analyzed the performance of a Continuous Stirred Tank Reactor (CSTR) versus a Plug Flow Reactor (PFR) for the same reaction. deskera.com The results indicated that the PFR achieved a significantly higher conversion rate than a single CSTR. deskera.com

Table 2: Reactor Type and Configuration vs. Conversion Rate

| Reactor Type/Configuration | Propylene Oxide Conversion (%) |

|---|---|

| Single CSTR | 65.00% |

| Two CSTRs in Series | 74.44% |

| Single PFR | 82.30% |

Data from a comparative simulation study in Aspen HYSYS. deskera.com

Process modifications, such as implementing recycle streams, are also modeled to improve yield and product purity. In the production of propylene glycol from glycerol (B35011) hydrogenolysis, Aspen HYSYS V11 was used to simulate the effect of recycling unreacted glycerol. researchgate.net This modification led to a substantial increase in both the mass output and the yield of propylene glycol. researchgate.net Another study focused on modifying the glycerol hydrogenolysis process by adding units like a mixer, recycle, splitter, and two distillation columns, which increased the final product purity from 73.5% to 90%. alliedacademies.org

Table 3: Impact of Process Modification (Glycerol Recycle) on Propylene Glycol Production

| Parameter | Before Modification | After Modification |

|---|---|---|

| Propylene Glycol Mass Flow | 7,304 tons/year | 10,012 tons/year |

| Propylene Glycol Yield | 70% | 98% |

Data derived from an Aspen HYSYS V11 simulation of a modified glycerol hydrogenolysis process. researchgate.net

Advanced Process Control Strategies for Enhanced Yield and Selectivity

One of the primary APC strategies is Model Predictive Control (MPC) . alliedacademies.org MPC uses a dynamic model of the process to predict its future behavior and calculates optimal control moves by solving an optimization problem at each control interval. ui.ac.idbanglajol.info This approach is particularly effective for multivariable systems with significant interactions, such as a CSTR where both temperature and product concentration need to be controlled. ui.ac.iditu.edu.tr A study on a CSTR for propylene glycol production demonstrated that an MPC controller could handle setpoint changes and maintain system stability more effectively than a conventional PI controller. ui.ac.id Research has explored using MPC to control the propylene glycol concentration and reactor temperature by manipulating the flow rates of propylene oxide and coolant. itu.edu.tr

Another advanced approach is the implementation of a Digital Twin . A digital twin is a dynamic virtual representation of a physical process, updated with real-time data. researchgate.net For propylene glycol production, a digital twin was developed using Unisim/Honeywell simulation software integrated with the PI System from AVEVA/OSIsoft. researchgate.net This system allows for the continuous monitoring and analysis of the process. By incorporating statistical process control techniques like Shewhart Control Charts, the digital twin can detect deviations and special cause variations in real-time, enabling prompt intervention to enhance both process and product quality. researchgate.net

Optimizing reaction conditions is a fundamental strategy for maximizing yield. richsmartech.com This involves precise control over variables like temperature, pressure, and reactant concentration. freescience.inforichsmartech.com Advanced control systems help maintain these parameters at their optimal setpoints, which is critical as even small deviations can lead to the formation of by-products or unsafe conditions. freescience.infoalliedacademies.org For instance, in the hydrolysis of propylene oxide, the temperature must be kept below 125°F to prevent the reactant from vaporizing. banglajol.info

The selection and control of catalysts also play a vital role in achieving high selectivity. deskera.comnumberanalytics.com Different catalysts can favor different reaction pathways. For example, in the hydrogenolysis of glycerol, copper-based catalysts are often used to promote selectivity towards 1,2-propanediol (propylene glycol). ui.ac.id Advanced control strategies ensure that the reactor conditions (temperature, pressure, hydrogen concentration) are maintained optimally for the chosen catalyst to perform efficiently, thereby maximizing the yield of the desired product while minimizing the formation of by-products like ethylene (B1197577) glycol. ui.ac.id

The integration of process simulation with control system design allows for the development and testing of these advanced strategies in a virtual environment before implementation, reducing risks and costs. researchgate.net

Environmental Biogeochemistry and Transformation of Propylene Glycol in Aqueous Systems

Microbial Biodegradation Mechanisms in Aquatic Environments

Biodegradation is the principal mechanism for the removal of propylene (B89431) glycol from aquatic and soil environments. cdc.gov This process is carried out by a wide variety of microorganisms under both aerobic and anaerobic conditions. nih.gov

Propylene glycol is readily biodegradable under aerobic conditions in freshwater, seawater, and soil. wikipedia.org The biodegradation half-life in water is estimated to be 1 to 4 days under aerobic conditions and 3 to 5 days under anaerobic conditions. ccme.cahydratech.co.ukhydratechfluids.com

Aerobic Degradation: In the presence of oxygen, microorganisms metabolize propylene glycol, leading to the formation of intermediates such as lactate, pyruvate, and acetate (B1210297). monash.eduepa.gov One study identified 1-hydroxy, 2-propanone as a major intermediate of aerobic degradation. dtic.mil These intermediates are further broken down, ultimately leading to the production of carbon dioxide and water. cdc.gov The process can consume significant amounts of dissolved oxygen in surface waters, which can negatively impact aquatic life. wikipedia.orgccme.ca

Anaerobic Degradation: Under anoxic or anaerobic conditions, the degradation of propylene glycol still proceeds, although sometimes at a slower rate. nih.gov The metabolic pathways differ, yielding products such as propionaldehyde, n-propanol, and propanoic acid. dtic.mil In the presence of sulfate, some bacteria can degrade propylene glycol to acetate. cdc.gov Methane can also be a byproduct of anaerobic degradation. nih.gov

Table 1: Aerobic vs. Anaerobic Degradation Products of Propylene Glycol

| Condition | Intermediate Metabolites | Final Products |

|---|---|---|

| Aerobic | Lactate, Pyruvate, Acetate, 1-Hydroxy, 2-propanone monash.eduepa.govdtic.mil | Carbon Dioxide, Water cdc.gov |

| Anaerobic | Propionaldehyde, n-Propanol, Propanoic Acid, Acetate cdc.govdtic.mil | Carbon Dioxide, Methane nih.gov |

The rate of propylene glycol biodegradation is significantly influenced by the availability of essential nutrients, particularly nitrogen and phosphorus. dtic.milaidic.it

Nutrient Limitation: In many natural waters, the concentration of these nutrients is low, which can limit the rate of microbial growth and, consequently, the degradation of propylene glycol. dtic.mil Studies have shown that in waters limited by phosphorus, the addition of a phosphate (B84403) source can accelerate degradation. dtic.mil Similarly, in nitrogen-limited waters, the addition of ammonia (B1221849) has been shown to markedly increase degradation rates. dtic.mil

Enhanced Degradation: When supplemental nitrogen and phosphorus are provided, the degradation of propylene glycol can be rapid, with complete depletion occurring within a few days. dtic.mil Without added nutrients, degradation often proceeds at a constant, slower rate, indicative of metabolism by the existing microbial population without significant new biomass growth. nih.gov The addition of nutrients can stimulate exponential biomass growth, which enhances the rate of propylene glycol removal, even at low temperatures. nih.gov

Table 2: Effect of Nutrient Availability on Propylene Glycol Degradation Rates

| Nutrient Condition | Degradation Rate | Lag Time | Reference |

|---|---|---|---|

| Nutrient Limited (Nitrogen) | 10-12 mg/L/day | 2-4 days | dtic.mil |

| Nitrogen Supplemented | Markedly higher rates | Not specified | dtic.mil |

| Nutrient Limited (Phosphorus) | 20-25 mg/L/day (nutrient limited phase) | 2 days | dtic.mil |

| Nitrogen and Phosphorus Supplemented | 76-83 mg/L/day (rapid phase), depleted in 6 days | Not specified | dtic.mil |

A diverse range of bacteria and fungi are capable of utilizing propylene glycol as a carbon and energy source.

Key Microbial Players: Research has identified several key microbial groups involved in propylene glycol degradation. Pseudomonas species are frequently cited as primary degraders in soil and water. cdc.govresearchgate.net Bacterial consortia from contaminated sites often show a predominance of Pseudomonas and Bacteroidetes. researchgate.netresearchgate.net Other identified bacteria include Aerobacter and sulfate-reducing bacteria like Desulfovibrio. cdc.gov Recent studies have also implicated the phyla Firmicutes, Synergistetes, and Thermotogae in anaerobic degradation processes. researchgate.net

Table 3: Microbial Genera/Phyla Involved in Propylene Glycol Degradation

| Microbial Group | Environment/Condition | Role | Reference |

|---|---|---|---|

| Pseudomonas | Soil, Water (Aerobic) | Primary degrader, produces volatile acids cdc.govresearchgate.net | |

| Aerobacter | Water (Aerobic) | Degrades volatile acids produced by Pseudomonas cdc.gov | |

| Desulfovibrio | Anoxic Soil | Sulfate-reducing degradation cdc.gov | |

| Bacteroidetes | Soil, Wastewater (Anaerobic) | Co-exists with Firmicutes in anaerobic consortia researchgate.netresearchgate.net | |

| Firmicutes | Wastewater (Anaerobic) | Co-exists with Bacteroidetes in anaerobic consortia researchgate.net | |

| Synergistetes | Wastewater (Anaerobic) | Part of the degrading microbial community researchgate.net | |

| Thermotogae | Wastewater (Anaerobic) | Part of the degrading microbial community researchgate.net | |

| Methanobacterium | Wastewater (Anaerobic) | Methane-producing archaea researchgate.net | |

| Methanoculleus | Wastewater (Anaerobic) | Methane-producing archaea researchgate.net |

Role of Nutrient Availability (Nitrogen, Phosphorus) in Biodegradation Kinetics

Hydrolysis Processes and Environmental Fate

Hydrolysis, the chemical breakdown of a compound due to reaction with water, is not a significant transformation process for propylene glycol in the environment. cdc.govwikipedia.org Glycols are generally resistant to hydrolysis under typical environmental conditions. cdc.gov The estimated half-life for the reaction of propylene glycol with hydroxyl radicals in aqueous solution is between 1.3 and 2.3 years, indicating a slow rate of abiotic degradation in water. cdc.gov

Photochemical Transformation Pathways and Product Formation

While direct photolysis is not a major fate process, propylene glycol can undergo photochemical transformation in the atmosphere through reactions with hydroxyl radicals (OH•). cdc.govnih.gov If released into the air, propylene glycol is expected to exist primarily in the vapor phase and undergo rapid photochemical oxidation, with an estimated atmospheric half-life of about 20 hours. cdc.govepa.govccme.ca

In simulated photochemical smog systems containing propylene and nitrogen oxides, propylene glycol 1,2-dinitrate has been identified as a transformation product. tandfonline.comtandfonline.comresearchgate.net This indicates that in environments with significant air pollution, photochemical reactions can lead to the formation of new, more complex chemical species. tandfonline.com In aqueous solutions, photocatalytic decomposition using a TiO2 catalyst has been shown to oxidize propylene glycol primarily to carbon dioxide and water, with formaldehyde (B43269) identified as a key intermediate. researchgate.net

Sorption and Transport Mechanisms in Various Environmental Compartments

Propylene glycol has a very low affinity for soil and sediment particles. nih.gov This is due to its high water solubility and low octanol-water partition coefficient (Kow). cdc.govnih.gov

Mobility in Soil: The soil adsorption coefficient (Koc) for propylene glycol is low, which suggests it will not bind significantly to soil organic matter. cdc.govepa.gov Consequently, propylene glycol is expected to have high mobility in soil and has the potential to leach from surface soils into groundwater. cdc.govcdc.gov

Transport in Water: Due to its miscibility in water, propylene glycol released into the environment will primarily partition to and be transported in surface water and groundwater. cdc.govnih.gov Volatilization from water surfaces is not considered a significant fate process due to its low vapor pressure and high water solubility. cdc.govccme.ca While mobile, its persistence in these systems is limited by rapid biodegradation. cdc.gov

Influence of Molecular Structure on Environmental Distribution and Persistence

The molecular structure of propylene glycol significantly influences its behavior in the environment. Its small, carbon-based structure, coupled with the presence of hydroxyl groups, makes it readily miscible with water. nih.govcumberlandrivercompact.orgnih.gov This high water solubility is a key factor in its environmental distribution, leading to its presence predominantly in aqueous compartments. nih.gov

Propylene glycol is not expected to persist in the environment due to its rapid biodegradation under both aerobic and anaerobic conditions. nih.govwikipedia.orgcdc.gov The half-life of propylene glycol in water is estimated to be 1 to 4 days under aerobic conditions and 3 to 5 days under anaerobic conditions. cdc.gov In soil, the half-life is expected to be similar to or even shorter than in water. cdc.gov This rapid breakdown is attributed to a wide variety of microorganisms that can metabolize the compound. nih.gov

While propylene glycol itself is considered readily biodegradable, its degradation can have secondary environmental impacts. nih.gov The process of microbial decomposition consumes large amounts of dissolved oxygen, leading to a high biochemical oxygen demand (BOD). wikipedia.orgcumberlandrivercompact.org This can create anaerobic or hypoxic conditions in surface waters, which can be detrimental to aquatic life that relies on oxygen for survival. wikipedia.orgcumberlandrivercompact.org

The molecular weight and structure of related propylene glycol substances also play a role in their biodegradability. While monopropylene glycol is readily biodegradable, higher molecular weight oligomers and polymers of propylene glycol may biodegrade at slower rates. nih.govoup.com However, the entire family of propylene glycol substances, up to a certain molecular weight, is generally expected to degrade rapidly in various environmental settings. oup.com

Interactive Data Table: Environmental Fate of Propylene Glycol

| Property | Value/Description | References |

| Environmental Persistence | Not persistent; readily biodegradable. | nih.govwikipedia.org |

| Primary Degradation Process | Biodegradation in water and soil. | cdc.gov |

| Atmospheric Half-Life | 7-11 hours (due to reaction with hydroxyl radicals). | nih.gov |

| Aquatic Half-Life (Aerobic) | 1-4 days. | cdc.gov |

| Aquatic Half-Life (Anaerobic) | 3-5 days. | cdc.gov |

| Soil Half-Life | Less than or equal to the half-life in water. | cdc.gov |

| Bioaccumulation Potential | Very low. | nih.gov |

| Adsorption to Sediment | Not significant. | wikipedia.orgcdc.gov |

Predictive Modeling of Environmental Transport and Bioavailability

Predictive models are crucial tools for understanding and forecasting the environmental transport and bioavailability of propylene glycol. Due to its high water solubility and low affinity for soil and sediment, propylene glycol is highly mobile in soil and has the potential to leach into groundwater. nih.govcdc.gov

Various models have been developed to simulate the fate and transport of propylene glycol in the environment. For instance, the United States Geological Survey's (USGS) modular hydrological model 'MODFLOW' and the groundwater solute transport simulator 'MT3D-USGS' have been used to model its movement through porous media. tamu.edu One study using these models predicted that the maximum concentration of propylene glycol in groundwater could reach 2670 ppm after 10 days and 1323 ppm after 20 days following a leakage event. tamu.edu

The bioavailability of propylene glycol from environmental media is expected to be high. cdc.gov Its miscibility in water and lack of significant adsorption to soil particles mean that it is readily available for uptake by organisms. nih.govcdc.gov

Quantitative Structure-Activity Relationship (QSAR) models, such as SKINPERM, have been used to predict the dermal absorption of propylene glycol, which can be an indicator of its bioavailability through that route. nih.gov While these models can sometimes over-predict absorption rates, they provide valuable estimates for risk assessment. nih.gov

Modeling efforts have also focused on the microbial degradation of propylene glycol under various conditions. nih.govmonash.edu These models consider factors such as the availability of electron acceptors (like oxygen, nitrate, manganese, and iron) and their influence on degradation rates. monash.edu For example, the presence of other compounds, such as formate (B1220265) (a component of some runway deicers), can inhibit the degradation of propylene glycol. nih.gov Temperature is another critical factor, with degradation rates significantly decreasing at lower temperatures. nih.govccme.ca

First-order kinetics and simplified Monod kinetics have been applied to describe the transport and degradation of propylene glycol. nih.gov While these models can be effective, particularly at high concentrations, they may not fully capture the dynamic nature of microbial degradation, which can involve lag phases and shifts between aerobic and anaerobic conditions. nih.gov

Interactive Data Table: Parameters Used in Predictive Modeling of Propylene Glycol

| Parameter | Description | Relevance to Modeling | References |

| High Water Solubility | Readily mixes with water. | Dictates its partitioning into aqueous environmental compartments. | nih.gov |

| Low Octanol-Water Partition Coefficient (log Kow) | Indicates low potential for bioaccumulation in fatty tissues. | Predicts low biomagnification in food chains. | nih.gov |

| Low Vapor Pressure | Low tendency to volatilize from water or soil. | Confirms its primary presence in aquatic and terrestrial systems. | nih.gov |

| Biochemical Oxygen Demand (BOD) | High demand for oxygen during microbial degradation. | A key factor in modeling the impact on aquatic ecosystems. | wikipedia.orgcumberlandrivercompact.org |

| Hydraulic Conductivity | A measure of how easily water moves through soil. | Rapid biodegradation can lead to biomass buildup that reduces this. | ccme.ca |

Advanced Purification and Separation Technologies for Aqueous Propylene Glycol Streams

Distillation and Azeotropic Separation Strategies

Distillation is a fundamental and widely used technique for separating components of a liquid mixture based on differences in their boiling points.

Conventional distillation is a cornerstone for separating water from glycol-water mixtures. osti.govwiley.com This process takes advantage of the significant difference in boiling points between water (100°C at atmospheric pressure) and propylene (B89431) glycol (approximately 188.2°C). The mixture is heated, and the more volatile component, water, vaporizes first. The vapor is then condensed and collected, leaving behind a more concentrated glycol solution.